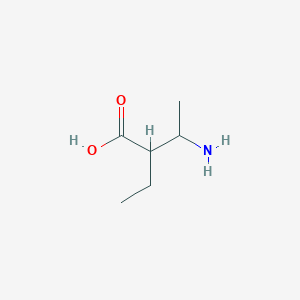amine](/img/structure/B8010683.png)
[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is an organic compound that features a benzodioxole ring substituted with difluoro groups and an ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine under controlled conditions. One common method includes the use of a catalyst such as potassium fluoride in the presence of a hydrogen fluoride source . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .
Industry
Industrially, (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoro groups and the benzodioxole ring contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine.
1,3-Benzodioxole: Lacks the difluoro substitution, resulting in different reactivity and applications.
Ethylamine: A simpler amine that serves as a building block in organic synthesis.
Uniqueness
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine is unique due to the presence of both the difluoro groups and the benzodioxole ring, which impart distinct chemical and physical properties. These features enhance its potential in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-6-7-3-4-8-9(5-7)15-10(11,12)14-8/h3-5,13H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQNOJZJXTZGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(benzo[b]thiophen-3-yl)morpholine](/img/structure/B8010656.png)






